2-{[3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a tetrahydroisoquinoline group and a pyrazole group. Tetrahydroisoquinolines are a type of organic compound that are part of a larger class of compounds known as isoquinolines . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroisoquinoline group would contribute a bicyclic structure, while the pyrazole group would contribute an aromatic ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing tetrahydroisoquinoline or pyrazole groups are known to participate in a variety of chemical reactions. For example, tetrahydroisoquinolines can undergo reactions such as oxidation, reduction, and methylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any charges or polar groups would all influence its properties .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Innovative Synthesis Methods : Researchers have developed multicomponent reactions involving 2-alkynylbenzaldehyde, sulfonohydrazide, and tertiary amine, resulting in the unexpected formation of H-pyrazolo[5,1-a]isoquinolines under mild conditions. This synthesis process features silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air (Li & Wu, 2011).
- Hybrid Compound Development : Sulfonamide-based hybrid compounds, including those with pyrazole, isoquinoline, and other pharmacologically active scaffolds, have shown a range of biological activities such as antibacterial and antitumor effects. This research emphasizes the versatility and therapeutic potential of sulfonamide hybrids (Ghomashi et al., 2022).
Biological Activities and Applications
- Biological Activity Exploration : A study on the generation of biologically active H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction highlighted the potential of these compounds as inhibitors for various phosphatase enzymes, demonstrating their relevance in medicinal chemistry (Chen & Wu, 2010).
- Antimicrobial Properties : Novel chloroquinolines, pyrazolines, and sulfonamide derivatives have been synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains, showing the potential of these compounds in combating infectious diseases (Baluja & Chanda, 2017).
Advanced Chemical Functionalizations
- Ruthenium-Catalyzed Annulations : An efficient method for constructing various pyrazolo[5,1-a]isoquinolines via Ru(ii)-catalyzed annulations with aryl substituted pyrazoles has been developed. This method enables dual C-C and C-N bond formation, demonstrating advanced techniques in organic synthesis (Chen et al., 2020).
properties
IUPAC Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-8-10-19(11-9-15)22(26)25-17(3)21(16(2)23-25)29(27,28)24-13-12-18-6-4-5-7-20(18)14-24/h4-11H,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMVGSUSGITZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.